molecular formula C16H19NO3 B4713346 N-[1-(4-ethoxyphenyl)ethyl]-5-methyl-2-furamide

N-[1-(4-ethoxyphenyl)ethyl]-5-methyl-2-furamide

Cat. No. B4713346
M. Wt: 273.33 g/mol
InChI Key: DYFWMPRLIQCESY-UHFFFAOYSA-N
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Description

N-[1-(4-ethoxyphenyl)ethyl]-5-methyl-2-furamide, also known as NEF, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. NEF is classified as a furan derivative and has a molecular formula of C14H19NO2. In

Mechanism of Action

N-[1-(4-ethoxyphenyl)ethyl]-5-methyl-2-furamide binds to sigma-1 receptors, which are located in various regions of the brain and peripheral tissues. The binding of this compound to sigma-1 receptors results in the modulation of various signaling pathways, including calcium signaling, neurotrophic factor signaling, and ion channel activity. These signaling pathways play important roles in regulating cellular functions such as neurotransmitter release, gene expression, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. In a study conducted on rats, this compound was shown to have analgesic effects in a neuropathic pain model. This compound was also found to have antidepressant-like effects in a forced swimming test in mice. Additionally, this compound has been shown to have neuroprotective effects in a model of ischemic stroke.

Advantages and Limitations for Lab Experiments

One advantage of N-[1-(4-ethoxyphenyl)ethyl]-5-methyl-2-furamide is its high affinity for sigma-1 receptors, which allows for selective targeting of these receptors in various tissues. Additionally, this compound has been shown to have low toxicity in animal models. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-[1-(4-ethoxyphenyl)ethyl]-5-methyl-2-furamide. One direction is to investigate the potential of this compound as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore the role of this compound in regulating immune function, as sigma-1 receptors have been shown to play a role in modulating immune responses. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential interactions with other signaling pathways.

Scientific Research Applications

N-[1-(4-ethoxyphenyl)ethyl]-5-methyl-2-furamide has been studied for its potential applications in various scientific fields such as neuroscience, pharmacology, and toxicology. This compound has been shown to have a high affinity for sigma-1 receptors, which are involved in various physiological processes such as pain perception, memory, and mood regulation. Due to its interaction with sigma-1 receptors, this compound has been investigated for its potential as an analgesic, antidepressant, and neuroprotective agent.

properties

IUPAC Name

N-[1-(4-ethoxyphenyl)ethyl]-5-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-4-19-14-8-6-13(7-9-14)12(3)17-16(18)15-10-5-11(2)20-15/h5-10,12H,4H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFWMPRLIQCESY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)NC(=O)C2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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